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molecular formula C12H15N3O2 B1604911 N,N-dimethyl-2-(5-nitro-1H-indol-3-yl)ethanamine CAS No. 69937-13-9

N,N-dimethyl-2-(5-nitro-1H-indol-3-yl)ethanamine

Cat. No. B1604911
M. Wt: 233.27 g/mol
InChI Key: WNAXXOOIDCPHIB-UHFFFAOYSA-N
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Patent
US07157488B2

Procedure details

Warm mixture of 5-nitroindole (10 g, 62 mmol) and 200 mL glacial acetic acid to 70° C. and treat with Eschenmoser's salt (12 g, 65 mmol). Concentrate after 1 hour the reaction under vacuum to dryness. Mix the residue with 200 mL toluene, reconcentrate to dryness then partition between 200 mL concentrated ammonium hydroxide and 200 mL EtOAc. When all solids dissolved, Separate the layers and extract the aqueous layer 200 mL EtOAc. Dry the combined organic layer over MgSO4 and concentrate to give N,N-dimethyl-5-nitrotryptamine as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2)([O-:3])=[O:2].[C:13](O)(=O)[CH3:14].[CH3:17][N+:18](C)=[CH2:19].[I-]>C1(C)C=CC=CC=1>[CH3:17][N:18]([CH3:19])[CH2:13][CH2:14][C:7]1[C:6]2[C:10](=[CH:11][CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[NH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CNC2=CC1
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C[N+](=C)C.[I-]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Warm
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate after 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction under vacuum to dryness
CUSTOM
Type
CUSTOM
Details
then partition between 200 mL concentrated ammonium hydroxide and 200 mL EtOAc
DISSOLUTION
Type
DISSOLUTION
Details
When all solids dissolved
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer 200 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the combined organic layer over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Name
Type
product
Smiles
CN(CCC1=CNC2=CC=C(C=C12)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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